1-Butanamine, N-ethyl-N-methyl-

Description

Contextualization within Tertiary Amine Chemistry

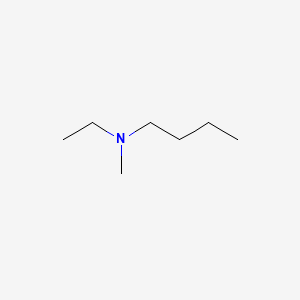

Amines are organic derivatives of ammonia (B1221849) where one or more hydrogen atoms are replaced by organic groups. byjus.com They are classified as primary (RNH2), secondary (R2NH), or tertiary (R3N) based on the number of organic substituents attached to the nitrogen atom. quora.comlibretexts.org 1-Butanamine, N-ethyl-N-methyl-, with the chemical formula C7H17N, is a tertiary amine as the nitrogen atom is bonded to three distinct alkyl groups: a butyl group, an ethyl group, and a methyl group. quora.comnih.gov

The chemistry of tertiary amines is largely dictated by the lone pair of electrons on the nitrogen atom, which imparts basic and nucleophilic characteristics to the molecule. libretexts.org Unlike primary and secondary amines, tertiary amines lack a hydrogen atom on the nitrogen, which influences their reactivity and physical properties. For instance, they cannot act as hydrogen bond donors, which generally results in lower boiling points compared to primary and secondary amines of similar molecular weight. The presence of three alkyl groups also creates steric hindrance around the nitrogen atom, which can modulate its nucleophilicity.

Significance of N-Ethyl-N-methyl-1-butanamine in Contemporary Organic Synthesis and Materials Science Research

While specific, high-impact applications of N-ethyl-N-methyl-1-butanamine in large-scale industrial processes are not extensively documented in publicly available literature, its role as a tertiary amine suggests its utility in several key areas of chemical research. Tertiary amines are widely employed as non-nucleophilic bases, catalysts in a variety of organic transformations, and as building blocks for more complex molecules.

In organic synthesis, tertiary amines like N-ethyl-N-methyl-1-butanamine can be used to deprotonate acidic protons, facilitate elimination reactions, and act as catalysts in reactions such as the formation of urethanes and epoxy resins. Their basicity can be finely tuned by the nature of the alkyl substituents. The synthesis of related tertiary amines often involves methods like reductive amination, where a secondary amine reacts with a ketone or aldehyde followed by reduction, or the reaction of a secondary amine with an acid chloride followed by reduction of the resulting amide. youtube.com For example, the synthesis of N-ethyl-n-butylamine has been achieved through the disproportionation of amines over a CuO–NiO–PtO/γ-Al2O3 catalyst. researchgate.net

In materials science, tertiary amines are crucial in the formation of polymers. They can act as catalysts in polymerization reactions and can be incorporated into polymer structures to impart specific properties, such as improved thermal stability, altered solubility, or the ability to scavenge acids.

Current Research Landscape and Identified Knowledge Gaps for the Compound

The current research landscape for 1-Butanamine, N-ethyl-N-methyl- appears to be focused on its fundamental chemical and physical properties. nih.govchemeo.com Databases like PubChem and the NIST WebBook provide comprehensive data on its molecular structure, spectral information, and some thermodynamic properties. nih.govnist.govnist.gov However, a detailed exploration of its specific applications in advanced organic synthesis or as a functional component in novel materials is not widely reported in the readily accessible scientific literature.

A significant knowledge gap exists in the practical application and performance of N-ethyl-N-methyl-1-butanamine in comparison to other, more common tertiary amines like triethylamine (B128534) or diisopropylethylamine. Further research could focus on:

Catalytic Activity: A systematic study of its efficacy as a catalyst in a broader range of organic reactions.

Polymer Chemistry: Investigation into its use as a monomer or an additive in the synthesis of new polymers with tailored properties.

Reaction Kinetics and Mechanisms: Detailed studies on the kinetics and mechanisms of reactions involving this amine to better understand the influence of its specific alkyl substitution pattern.

While synthetic routes to similar amines are known, specific, optimized, and high-yield industrial-scale synthesis methods for N-ethyl-N-methyl-1-butanamine are not extensively detailed. researchgate.netchemicalbook.comgoogle.com Exploring more efficient and sustainable synthetic methodologies for this compound could open up new avenues for its application.

Physicochemical Properties of 1-Butanamine, N-ethyl-N-methyl-

| Property | Value | Source |

| IUPAC Name | N-ethyl-N-methylbutan-1-amine | nih.govsigmaaldrich.com |

| CAS Number | 66225-40-9 | nih.govchemsrc.comsynthonix.com |

| Molecular Formula | C7H17N | nih.govsynthonix.commolbase.com |

| Molecular Weight | 115.22 g/mol | nih.govsynthonix.com |

| Boiling Point | 117 °C (390.15 K) | nist.gov |

| Density | 0.7320 g/cm³ | |

| Refractive Index | 1.4048 |

Structure

3D Structure

Properties

CAS No. |

66225-40-9 |

|---|---|

Molecular Formula |

C7H17N |

Molecular Weight |

115.22 g/mol |

IUPAC Name |

N-ethyl-N-methylbutan-1-amine |

InChI |

InChI=1S/C7H17N/c1-4-6-7-8(3)5-2/h4-7H2,1-3H3 |

InChI Key |

WOLFCKKMHUVEPN-UHFFFAOYSA-N |

Canonical SMILES |

CCCCN(C)CC |

Origin of Product |

United States |

Synthetic Methodologies and Process Optimization of 1 Butanamine, N Ethyl N Methyl

Catalytic Amination Routes for Tertiary Amine Synthesis

Catalytic amination represents an efficient and atom-economical approach to amine synthesis. nih.gov This method involves the reaction of alcohols or carbonyl compounds with an amine in the presence of a catalyst.

Amination of Alcohols with Secondary Amines

A prominent route to 1-Butanamine, N-ethyl-N-methyl- involves the direct amination of butan-1-ol with N-ethylmethylamine. This "hydrogen borrowing" or "hydrogen transfer" process consists of three key steps: the dehydrogenation of the alcohol to an aldehyde, the formation of an iminium ion intermediate through reaction with the secondary amine, and the subsequent hydrogenation of this intermediate to the final tertiary amine. researchgate.net

Homogeneous catalysts, particularly those based on noble metals like iridium and ruthenium, have demonstrated high efficacy in the N-alkylation of amines with alcohols. nih.govresearchgate.net For instance, an iridium catalyst featuring an N-heterocyclic carbene (NHC) ligand has been successfully employed for the N,N-dimethylamination of primary alcohols. nih.gov This type of catalytic system operates under aqueous conditions and follows an environmentally favorable "borrowing hydrogen" mechanism, producing water as the only byproduct. nih.govresearchgate.net While specific studies on the synthesis of 1-Butanamine, N-ethyl-N-methyl- using these exact homogeneous catalysts are not prevalent, the underlying principles suggest their applicability. The versatility of these catalysts allows for the coupling of various primary and secondary alcohols with amines. researchgate.net

Heterogeneous catalysts are widely utilized in industrial settings due to their ease of separation from the reaction mixture and potential for reuse. researchgate.netuniv-lille.fr Supported metal catalysts, such as those containing copper, nickel, and platinum on a gamma-alumina (γ-Al2O3) support, are particularly effective for the amination of alcohols. univ-lille.frresearchgate.net

A catalyst system of CuO–NiO–PtO/γ-Al2O3 has been investigated for the synthesis of N-ethyl-n-butylamine. researchgate.net This system demonstrates high activity and selectivity, and its performance can be optimized by adjusting reaction parameters like temperature and liquid hourly space velocity. researchgate.net For instance, in the N-alkylation of ethylenediamine (B42938) with various alcohols, a CuO–NiO/γ-Al2O3 catalyst yielded high conversions and selectivities to the mono-N-alkylated products. researchgate.net Specifically, the reaction with butan-1-ol at 160°C resulted in a high yield of the corresponding N-butyl-substituted diamine. researchgate.net This suggests that a similar approach could be adapted for the synthesis of 1-Butanamine, N-ethyl-N-methyl- from butan-1-ol and N-ethylmethylamine. The catalytic activity is attributed to the metallic copper species, with smaller copper particles leading to higher activity. researchgate.net

| Catalyst System | Support | Reactants | Product | Yield | Purity |

| CuO–NiO–PtO | γ-Al2O3 | Not Specified | N-ethyl-n-butylamine | 60.7% | 99.5% |

| CuO–NiO | γ-Al2O3 | Ethylenediamine, Butan-1-ol | N-butylethylenediamine | 85.2% (mono-alkylated) | Not Specified |

Reductive Amination Strategies for N-Alkylbutan-1-amine Derivatives

Reductive amination provides a versatile and highly controllable method for synthesizing substituted amines, effectively avoiding the common issue of over-alkylation seen in direct alkylation methods. masterorganicchemistry.com This process involves the reaction of a carbonyl compound (an aldehyde or ketone) with an amine to form an imine or iminium ion, which is then reduced to the corresponding amine. masterorganicchemistry.comyoutube.com

For the synthesis of 1-Butanamine, N-ethyl-N-methyl-, this would entail the reaction of butanal (butyraldehyde) with N-ethylmethylamine. The initial reaction forms an N-ethyl-N-methyl-N-butyliminium ion, which is subsequently reduced. A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) being particularly common due to their selectivity for imines in the presence of carbonyl groups. masterorganicchemistry.com This "one-pot" procedure is highly efficient and can be used to install a wide range of alkyl groups onto an amine. masterorganicchemistry.comyoutube.com The reaction is typically carried out in a slightly acidic medium (pH ~5) to facilitate imine formation. youtube.com

| Reactant 1 | Reactant 2 | Reducing Agent | Product |

| Butanal | N-ethylmethylamine | NaBH3CN or NaBH(OAc)3 | 1-Butanamine, N-ethyl-N-methyl- |

Alkylation Approaches for Tertiary Amine Formation

Direct alkylation offers a more traditional route to tertiary amines, involving the formation of a new carbon-nitrogen bond through the reaction of an amine with an alkylating agent.

Direct N-Alkylation of Secondary Amines

The synthesis of 1-Butanamine, N-ethyl-N-methyl- can be achieved through the direct N-alkylation of N-ethylmethylamine with a butyl halide, such as butyl iodide or butyl bromide. chemsrc.commasterorganicchemistry.com However, a significant drawback of this method is the difficulty in controlling the reaction to prevent multiple alkylations, which can lead to the formation of quaternary ammonium (B1175870) salts. masterorganicchemistry.com To favor the desired tertiary amine, a molar excess of the secondary amine can be used. researchgate.net

The reaction is typically carried out in the presence of a base to neutralize the hydrogen halide formed as a byproduct. researchgate.net Recent advancements have explored the use of solid-supported catalysts, such as Al2O3–OK, in solvents like acetonitrile (B52724) at room temperature, which can improve selectivity and yield. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product |

| N-ethylmethylamine | Butyl iodide | Al2O3–OK, acetonitrile, room temp. | 1-Butanamine, N-ethyl-N-methyl- |

Disproportionation Reactions of Amines in N-Ethyl-N-methyl-1-butanamine Production

Disproportionation of amines is a catalytic process that can be employed for the synthesis of secondary and tertiary amines. google.com This method involves the redistribution of alkyl groups among amine molecules. For instance, primary amines can be converted into a mixture of secondary and tertiary amines. google.com The production of N-ethyl-N-methyl-1-butanamine through disproportionation would likely involve the reaction of simpler amines, such as N-methyl-1-butanamine and N-ethyl-1-butanamine, or the self-disproportionation of a suitable secondary amine under catalytic conditions.

Catalytic systems for amine disproportionation often utilize metals like nickel or cobalt, sometimes in combination with noble metals such as palladium, platinum, rhodium, or ruthenium. google.com These catalysts facilitate the breaking and forming of carbon-nitrogen bonds, leading to the desired tertiary amine. The reaction conditions, including temperature and pressure, are critical in controlling the product distribution and minimizing side reactions. While specific studies on the direct synthesis of N-ethyl-N-methyl-1-butanamine via disproportionation are not extensively detailed in the provided results, the general principles of amine disproportionation suggest its potential as a synthetic route. google.comacs.org

A study on the synthesis of N-ethyl-n-butylamine using a CuO–NiO–PtO/γ-Al2O3 catalyst in a fixed-bed reactor demonstrated the viability of such catalytic systems for producing substituted amines with high purity. researchgate.net This process, which avoids the generation of water, simplifies product separation. researchgate.net A similar approach could potentially be adapted for the synthesis of N-ethyl-N-methyl-1-butanamine.

Green Chemistry Principles in the Synthesis of N-Ethyl-N-methyl-1-butanamine

The application of green chemistry principles to the synthesis of amines is of growing importance to minimize environmental impact. rsc.org These principles focus on aspects such as atom economy, use of renewable feedstocks, and the reduction of hazardous substances. acs.org

Key green chemistry considerations for synthesizing N-ethyl-N-methyl-1-butanamine include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all reactant atoms into the final product. acs.org Reductive amination of carbonyl compounds is a method that generally exhibits good atom economy. rsc.org

Use of Safer Solvents and Reagents: Employing environmentally benign solvents like water or ethanol (B145695) and avoiding toxic reagents are central to green synthesis. rsc.orgorganic-chemistry.org For instance, using methanol (B129727) as a methylating agent instead of more hazardous options like dimethyl sulfate (B86663) or methyl iodide represents a greener approach. nih.gov

Catalysis: The use of catalysts, particularly heterogeneous catalysts, is highly encouraged as they can be easily recovered and recycled, reducing waste. rsc.orgrsc.org Platinum nanowires have been shown to be effective and recyclable catalysts for tertiary amine synthesis under mild conditions. rsc.orgresearchgate.net

Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. rsc.org

Renewable Feedstocks: While not directly detailed for N-ethyl-N-methyl-1-butanamine, the use of biomass-derived precursors for amine synthesis is a growing area of research. rsc.org

One prominent green synthetic route to tertiary amines is the reductive alkylation of secondary amines with aldehydes. This method, often utilizing catalysts like platinum nanowires, can proceed under mild conditions with high selectivity and yield, using environmentally friendly solvents like ethanol. rsc.org Another approach involves the "hydrogen borrowing" methodology, where alcohols are used as alkylating agents, producing water as the only byproduct. rsc.orgorganic-chemistry.org

Solid-Phase Synthetic Methodologies for Tertiary Amines

Solid-phase synthesis offers significant advantages for the preparation of amine libraries, primarily due to the simplified purification of intermediates. google.com This methodology involves attaching a starting material to a solid support (resin) and then carrying out a series of reactions. After each step, excess reagents and byproducts are simply washed away.

Several strategies have been developed for the solid-phase synthesis of tertiary amines:

Reductive Amination: This technique involves the reaction of a resin-bound amino acid with an aldehyde to form an N-alkylated peptide, also known as a peptide tertiary amide (PTA). nih.gov The use of a mild reducing agent like sodium cyanoborohydride facilitates the formation of the tertiary amine. nih.gov

Alkylation of Resin-Bound Amines: A resin-bound amino alcohol can be converted to an iodide, which is then displaced by a secondary amine to yield the tertiary amine. nih.gov

Use of Amide REM Resins: These resins are compatible with a wider range of reagents, including Grignard reagents and metal hydride reducing agents, compared to ester-based resins. acs.org This allows for a greater diversity of tertiary amines to be synthesized. The process typically involves quaternization of the resin followed by cleavage of the tertiary amine product. acs.org

| Resin Type | Key Reaction Steps | Advantages | Reference |

|---|---|---|---|

| Amide REM Resins | Quaternization followed by Hofmann cleavage | Compatible with Grignard and metal hydride reagents | acs.org |

| Resin-bound Amino Alcohols | Conversion to iodide, then displacement with amine | Expedient protocol for secondary and tertiary amines | nih.gov |

| Bead-displayed Oligomers | Reductive amination using amino acid-terminated oligomers and aldehydes | Suitable for creating diverse libraries of peptide tertiary amides | nih.gov |

Process Optimization and Yield Enhancement in 1-Butanamine, N-ethyl-N-methyl- Production

Optimizing the production of N-ethyl-N-methyl-1-butanamine involves carefully controlling reaction parameters to maximize yield and purity while minimizing costs and environmental impact.

Key areas for optimization include:

Catalyst Selection and Loading: The choice of catalyst is crucial. For reductive amination, highly active and selective catalysts, such as platinum nanowires or iridium complexes, can significantly improve yields. rsc.orgkanto.co.jp Optimizing the catalyst loading (S/C ratio) is also important; for example, a high substrate-to-catalyst ratio (S/C = 10,000) has been achieved for some reactions. kanto.co.jp

Solvent and Temperature: The solvent can influence reaction rates and selectivity. Ethanol is often a good choice as it is environmentally friendly and effective. rsc.org The reaction temperature needs to be optimized to ensure a reasonable reaction rate without promoting side reactions. researchgate.net

Reactant Stoichiometry: The ratio of reactants can be adjusted to drive the reaction to completion and suppress the formation of byproducts. For example, in the alkylation of amines with alkyl halides, using an excess of the amine can help to minimize over-alkylation. youtube.com

Pressure: For reactions involving gases like hydrogen, the pressure is a critical parameter that can affect reaction rates and yields. rsc.org However, developing processes that operate at atmospheric pressure is desirable for safety and cost reasons. rsc.org

Purification: Efficient purification methods are essential for obtaining the final product with high purity. Distillation is a common method for purifying volatile amines like N-ethyl-n-butylamine. researchgate.net

| Parameter | Optimization Strategy | Example/Finding | Reference |

|---|---|---|---|

| Catalyst | Screening different catalysts and optimizing loading. | Pt nanowires showed high efficiency and recyclability in tertiary amine synthesis. | rsc.orgresearchgate.net |

| Solvent | Selecting an appropriate solvent for reactivity and environmental considerations. | Ethanol was found to be the most appropriate solvent for a specific reductive alkylation. | rsc.org |

| Temperature | Optimizing temperature to balance reaction rate and selectivity. | A synthesis of N-ethyl-n-butylamine was optimized for temperature. | researchgate.net |

| Pressure | Operating at optimal pressure for gas-phase reactants. | Some reductive aminations can be performed at atmospheric pressure. | rsc.org |

| Reactant Ratio | Adjusting stoichiometry to maximize desired product formation. | Using excess amine can reduce over-alkylation in reactions with alkyl halides. | youtube.com |

Reactivity Profiles and Mechanistic Investigations of 1 Butanamine, N Ethyl N Methyl

Fundamental Basicity and Nucleophilicity of the Tertiary Amine Functionality

1-Butanamine, N-ethyl-N-methyl-, a tertiary amine, exhibits characteristic basicity and nucleophilicity stemming from the lone pair of electrons on the nitrogen atom. The basicity of an amine is determined by the availability of this lone pair to accept a proton. In N-ethyl-N-methyl-1-butanamine, the nitrogen atom is bonded to three alkyl groups: a methyl group, an ethyl group, and a butyl group. Alkyl groups are electron-donating, which increases the electron density on the nitrogen atom, making it more basic than ammonia (B1221849). libretexts.org Consequently, simple alkyl amines typically have pKa values for their conjugate acids in the range of 9.5 to 11.0. libretexts.org

The nucleophilicity of an amine refers to its ability to donate its lone pair of electrons to an electrophilic carbon atom. Generally, for amines, nucleophilicity parallels basicity. masterorganicchemistry.com However, nucleophilicity is more sensitive to steric hindrance. masterorganicchemistry.com In the case of N-ethyl-N-methyl-1-butanamine, the presence of three alkyl groups, while enhancing basicity through inductive effects, also creates steric bulk around the nitrogen atom. This steric hindrance can impede the amine's ability to attack a sterically crowded electrophile, potentially reducing its nucleophilicity compared to less substituted amines. masterorganicchemistry.com While tertiary amines are generally considered good nucleophiles, their reactivity is a balance between their inherent basicity and the steric environment around the nitrogen. masterorganicchemistry.com

Quaternization Reactions of N-Ethyl-N-methyl-1-butanamine

The reaction of a tertiary amine with an alkyl halide to form a quaternary ammonium (B1175870) salt is known as the Menshutkin reaction. wikipedia.org This reaction is a classic example of a bimolecular nucleophilic substitution (SN2) reaction. nih.gov For N-ethyl-N-methyl-1-butanamine, this involves the nucleophilic attack of the nitrogen atom on the electrophilic carbon of an alkyl halide, resulting in the formation of a new carbon-nitrogen bond and a positively charged quaternary ammonium cation. nih.govwikipedia.org

Reaction Kinetics and Thermodynamic Parameters of Quaternization

The rate of quaternization is significantly affected by the leaving group on the alkyl halide, with the reactivity order being I > Br > Cl. wikipedia.org The reaction is also favored in polar solvents that can stabilize the charged transition state. wikipedia.org

Thermodynamic parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), provide insight into the reaction mechanism. For the quaternization of tertiary amines, the entropy of activation is typically negative, indicating a more ordered transition state compared to the reactants. sciensage.info This is consistent with an SN2 mechanism where two molecules come together to form a single transition state. sciensage.info The following table presents representative activation parameters for the quaternization of a similar tertiary amine, N,N-dimethylaniline, with benzyl (B1604629) chloride in acetone.

Table 1: Activation Parameters for the Quaternization of N,N-Dimethylaniline with Benzyl Chloride in Acetone

| Temperature (K) | Rate Constant (k) (L mol⁻¹ s⁻¹) | Enthalpy of Activation (ΔH‡) (kJ/mol) | Entropy of Activation (ΔS‡) (J/mol·K) |

|---|---|---|---|

| 300 | 1.23 x 10⁻⁴ | 54.8 | -163 |

| 305 | 2.15 x 10⁻⁴ | 54.8 | -163 |

| 310 | 3.65 x 10⁻⁴ | 54.8 | -163 |

| 315 | 6.02 x 10⁻⁴ | 54.8 | -163 |

This data is for a related tertiary amine and serves as an illustrative example. Data adapted from a study on the kinetics of quaternization between N,N-dimethylaniline and benzyl chloride. sciensage.info

Structural Influences on Quaternary Ammonium Salt Formation

The structure of the tertiary amine plays a crucial role in the rate of quaternization. Increased steric hindrance around the nitrogen atom can significantly slow down the reaction. For N-ethyl-N-methyl-1-butanamine, the ethyl and butyl groups are larger than the methyl group, contributing to steric crowding. This steric effect can be substantial; for instance, the rate constant for the quaternization of trimethylamine (B31210) is about 100 times that of triethylamine (B128534). researchgate.net

The electronic effects of the substituents on the amine also influence reactivity. The electron-donating nature of the alkyl groups in N-ethyl-N-methyl-1-butanamine increases the nucleophilicity of the nitrogen, which would tend to increase the reaction rate. libretexts.org However, this electronic enhancement is often counteracted by the steric hindrance of the same alkyl groups. researchgate.net

Elimination Reactions Involving N-Ethyl-N-methyl-1-butanamine Derivatives

Quaternary ammonium hydroxides derived from N-ethyl-N-methyl-1-butanamine can undergo elimination reactions, most notably the Hofmann elimination. This reaction occurs when the quaternary ammonium hydroxide (B78521) is heated, leading to the formation of an alkene, a tertiary amine, and water. The Hofmann elimination proceeds via an E2 mechanism, where a hydroxide ion acts as a base to remove a proton from a β-carbon, leading to the expulsion of the tertiary amine as the leaving group.

A key feature of the Hofmann elimination is its regioselectivity, which favors the formation of the least substituted alkene (Hofmann's rule). For a quaternary ammonium ion derived from N-ethyl-N-methyl-1-butanamine, there are multiple β-protons that can be abstracted. Abstraction of a proton from the butyl group would lead to the formation of 1-butene (B85601), while abstraction from the ethyl group would yield ethene. According to Hofmann's rule, the formation of 1-butene would be the major pathway as it is the less substituted alkene.

Role as a Non-Nucleophilic Base in Organic Transformations

Due to the steric hindrance provided by the ethyl and butyl groups, N-ethyl-N-methyl-1-butanamine can function as a non-nucleophilic base in certain organic reactions. wikipedia.org A non-nucleophilic base is a sterically hindered base that can deprotonate acidic protons without acting as a nucleophile. wikipedia.org While not as hindered as bases like lithium diisopropylamide (LDA) or Hünig's base (N,N-diisopropylethylamine), the steric bulk of N-ethyl-N-methyl-1-butanamine makes it less likely to participate in nucleophilic substitution reactions, especially with sterically demanding electrophiles. wikipedia.org

This property makes it potentially useful in reactions where a base is needed to promote a reaction, such as an elimination, without competing nucleophilic attack. For example, it could be used to facilitate E2 elimination reactions of alkyl halides where the use of a smaller, more nucleophilic base might lead to a significant amount of SN2 product.

Oxidative Transformations of the Amine Moiety

The nitrogen atom in N-ethyl-N-methyl-1-butanamine can be oxidized to form an N-oxide. This transformation is often carried out using oxidizing agents such as hydrogen peroxide or peroxy acids. The resulting N-oxide is a polar molecule with a formal positive charge on the nitrogen and a formal negative charge on the oxygen.

In a biological context, the oxidation of tertiary amines is often mediated by enzymes such as flavin-containing monooxygenases (FMOs). nih.gov Studies on the structurally similar N-ethyl-N-methylaniline have shown that its N-oxidation can be stereoselective, producing a mixture of enantiomeric N-oxides. nih.gov This suggests that the enzymatic oxidation of N-ethyl-N-methyl-1-butanamine could also be stereoselective.

N-oxides can undergo further reactions, most notably the Cope elimination. This is a thermal, syn-elimination reaction that occurs upon heating the N-oxide, yielding an alkene and a hydroxylamine. For the N-oxide of N-ethyl-N-methyl-1-butanamine, this would involve the abstraction of a β-proton by the N-oxide oxygen, leading to the formation of an alkene and N-ethyl-N-methylhydroxylamine. Similar to the Hofmann elimination, the Cope elimination also follows Hofmann's rule, favoring the formation of the least substituted alkene.

Mechanistic Elucidation of Reaction Pathways

The reaction pathways of tertiary amines like 1-Butanamine, N-ethyl-N-methyl- are largely governed by the chemistry of the nitrogen atom and the adjacent carbon atoms. Oxidation and N-dealkylation are among the most studied reactions of tertiary amines. The general mechanism for the electrochemical oxidation of simple aliphatic tertiary amines involves the initial loss of an electron from the nitrogen atom to form a radical cation. nih.govacs.org This intermediate can then undergo deprotonation at an α-carbon to yield a radical. From this radical intermediate, two main pathways are possible: further oxidation to an iminium cation or disproportionation to an amine and an enamine. acs.org Ultimately, these pathways lead to the formation of a secondary amine and a carbonyl compound. nih.govacs.org

Identification of Key Intermediates (e.g., Imine/Schiff Base)

A crucial aspect of understanding the reaction mechanisms of 1-Butanamine, N-ethyl-N-methyl- is the identification of transient intermediates. In many reactions of tertiary amines, particularly those involving oxidation and N-dealkylation, iminium ions are key intermediates. For 1-Butanamine, N-ethyl-N-methyl-, the formation of an iminium ion would involve the loss of a hydride from one of the α-carbons (the methylene (B1212753) of the butyl group, the methylene of the ethyl group, or the methyl group).

These iminium ions are highly electrophilic and can react with nucleophiles or be hydrolyzed to yield a secondary amine and a carbonyl compound. For instance, oxidation at the butyl group would lead to an iminium ion that, upon hydrolysis, would yield N-ethylmethylamine and butanal.

Furthermore, the concept of imine-enamine tautomerism is relevant, particularly when considering the fate of intermediates. thieme.denumberanalytics.comwikipedia.orgyoutube.com While imines are formed from primary amines and carbonyl compounds, the related enamines are typically formed from secondary amines. wikipedia.org However, imines that have a hydrogen atom on an α-carbon can exist in equilibrium with their enamine tautomer. thieme.denumberanalytics.comyoutube.com In the context of the reactions of 1-Butanamine, N-ethyl-N-methyl-, the dealkylation products could include secondary amines that can then react to form enamines. The distinction in reactivity between an enamine and a tautomerizable imine is a subject of ongoing research. thieme.de

The formation of Schiff bases, which are a type of imine, is a characteristic reaction of primary amines with carbonyl compounds. nih.gov While not a direct reaction of the tertiary amine 1-Butanamine, N-ethyl-N-methyl- itself, the secondary amine products resulting from its dealkylation can readily form Schiff bases.

Kinetic Isotope Effect Studies in Reactions Involving 1-Butanamine, N-ethyl-N-methyl-

Kinetic isotope effect (KIE) studies are a powerful tool for elucidating reaction mechanisms by providing information about the rate-determining step of a reaction. wikipedia.org This is achieved by measuring the change in reaction rate when an atom in the reactant is replaced by one of its isotopes. wikipedia.org For reactions involving the cleavage of a C-H bond, the substitution of hydrogen (¹H) with deuterium (B1214612) (²H) can lead to a significant primary KIE, where the reaction rate is slower for the deuterated compound.

In the context of the oxidation of tertiary amines, the magnitude of the KIE can help to distinguish between different proposed mechanisms, such as a hydrogen atom transfer versus an electron transfer pathway. For instance, in the iron porphyrin-catalyzed N-demethylation of N,N-dimethylanilines, the observation of both intra- and intermolecular KIEs, along with substituent effects, supported a one-electron transfer mechanism. acs.org

The following table summarizes kinetic isotope effect data from studies on related tertiary amines, which can be used to infer the expected KIEs for reactions involving 1-Butanamine, N-ethyl-N-methyl-.

| Reaction | Amine Substrate | kH/kD | Mechanistic Implication | Reference |

| Enzymatic N-demethylation | 1-(N-methyl-N-trideuteriomethylamino)-3-phenylpropane | 1.31-1.45 | C-H bond cleavage is a rate-limiting step. | nih.gov |

| Cytochrome P450-mediated N-dealkylation | Trimethylamine | KIE(LS) fits experimental data | Reaction proceeds from the low-spin state of Compound I. | nih.gov |

| Iron porphyrin-catalyzed N-demethylation | 4-X-N,N-dimethylanilines | 1.5-1.9 (intermolecular) | Supports a one-electron transfer mechanism. | acs.org |

This table presents data from studies on analogous tertiary amines to infer potential kinetic isotope effects for 1-Butanamine, N-ethyl-N-methyl-, as direct studies on this specific compound are not available.

These studies on related systems suggest that the oxidation and N-dealkylation of 1-Butanamine, N-ethyl-N-methyl- would likely proceed through a mechanism where the cleavage of a C-H bond at one of the α-carbons is at least partially rate-determining. A detailed KIE study on 1-Butanamine, N-ethyl-N-methyl- itself would be necessary to definitively confirm these mechanistic details for this specific compound.

Advanced Spectroscopic and Chromatographic Characterization in Research on 1 Butanamine, N Ethyl N Methyl

Nuclear Magnetic Resonance (NMR) Spectroscopy in Conformational Analysis and Mechanistic Studies

NMR spectroscopy stands as a powerful tool for elucidating the three-dimensional structure and dynamic processes of molecules in solution. For 1-Butanamine, N-ethyl-N-methyl-, NMR techniques are crucial for understanding its conformational preferences and for monitoring the progress of reactions in which it participates.

Advanced NMR Techniques for Structural Dynamics

The structural dynamics of 1-Butanamine, N-ethyl-N-methyl- are dictated by rotations around its single bonds, leading to various transient conformations. Advanced NMR techniques, particularly two-dimensional (2D) NMR, are instrumental in characterizing these dynamics. While specific research on this exact molecule is limited, the principles can be extrapolated from studies on analogous small amines. nih.govunimi.itmanchester.ac.uk

Conformational analysis of similar small organic molecules is often performed by measuring coupling constants and observing their changes with solvent and temperature. nih.gov Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can provide through-space correlations between protons, offering insights into their spatial proximity and thus the predominant conformation. For 1-Butanamine, N-ethyl-N-methyl-, NOESY experiments could reveal correlations between the protons of the N-methyl and N-ethyl groups with those of the butyl chain, helping to define the molecule's average shape in solution.

Furthermore, computational quantum mechanical calculations are often used in conjunction with NMR data to determine the energies of different conformers and the barriers to their interconversion. nih.gov For 1-Butanamine, N-ethyl-N-methyl-, theoretical models would likely focus on the rotational barriers around the C-N bonds and the C-C bonds of the butyl group.

Below is a table of computed ¹³C NMR chemical shifts for 1-Butanamine, N-ethyl-N-methyl-, which provides a baseline for its structural characterization. nih.gov

| Atom | Chemical Shift (ppm) |

| C (N-C H₃) | 39.8 |

| C (N-C H₂CH₃) | 49.3 |

| C (C H₃CH₂) | 11.9 |

| C (N-CH₂C H₂CH₂CH₃) | 56.4 |

| C (N-CH₂CH₂C H₂CH₃) | 29.5 |

| C (N-CH₂CH₂CH₂C H₃) | 20.7 |

| C (N-CH₂CH₂CH₂C H₃) | 14.2 |

In Situ NMR Monitoring of Reactions Involving N-Ethyl-N-methyl-1-butanamine

In situ NMR spectroscopy is a powerful technique for monitoring chemical reactions as they occur, providing real-time data on the consumption of reactants and the formation of products and intermediates. mpg.de This is particularly valuable for studying reactions involving N-Ethyl-N-methyl-1-butanamine, such as N-alkylation to form quaternary ammonium (B1175870) salts. magritek.comnih.gov

By setting up the reaction directly within an NMR tube, researchers can acquire a series of ¹H NMR spectra over time. magritek.com For the reaction of N-Ethyl-N-methyl-1-butanamine with an alkyl halide, for example, one could monitor the disappearance of the signals corresponding to the starting amine and the appearance of new signals for the quaternary ammonium product. The integration of these signals provides quantitative data on the concentration of each species, allowing for the determination of reaction kinetics. nih.gov

For instance, in a study on the N-alkylation of N,N-dimethyldecylamine with benzyl (B1604629) chloride, ¹H NMR was used to track the reaction progress and determine kinetic parameters. magritek.com A similar approach could be applied to N-Ethyl-N-methyl-1-butanamine to understand its reactivity in such transformations.

Mass Spectrometry (MS) for Mechanistic Elucidation and Product Analysis

Mass spectrometry is an indispensable analytical technique that provides information about the mass-to-charge ratio of ions, enabling the determination of molecular weights and the elucidation of molecular structures through fragmentation analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) in Reaction Outcome Assessment

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, making it an ideal tool for analyzing the products of reactions involving volatile compounds like N-Ethyl-N-methyl-1-butanamine. nih.gov The NIST WebBook provides a reference mass spectrum for this compound, which is crucial for its identification in a reaction mixture. nist.gov

The fragmentation pattern in the mass spectrum offers valuable structural information. For tertiary amines, a common fragmentation pathway is α-cleavage, where the bond between the α-carbon and the rest of the alkyl chain breaks. miamioh.edu For N-Ethyl-N-methyl-1-butanamine, this would lead to characteristic fragment ions. The most likely fragmentations would involve the loss of a propyl radical (CH₃CH₂CH₂•) or an ethyl radical (CH₃CH₂•) from the molecular ion.

A hypothetical fragmentation analysis is presented in the table below:

| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Proposed Fragment Structure |

| 115 [M]⁺ | 86 | C₂H₅• | [CH₃N(CH₂CH₂CH₂CH₃)]⁺ |

| 115 [M]⁺ | 72 | C₃H₇• | [CH₃CH₂N(CH₃)CH₂]⁺ |

Detailed analysis of the mass spectra of products from reactions involving N-Ethyl-N-methyl-1-butanamine can confirm the identity of expected products and reveal the presence of any byproducts, thus providing a comprehensive assessment of the reaction outcome. nih.govresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) for Complex Mixture Analysis

For less volatile products or more complex reaction mixtures, Liquid Chromatography-Mass Spectrometry (LC-MS) is the technique of choice. amazonaws.comrsc.org It is particularly useful for analyzing samples from biological matrices or for monitoring reactions that produce a variety of products with different polarities. nih.gov

LC-MS/MS, or tandem mass spectrometry, provides an even higher level of specificity and sensitivity. amazonaws.comnih.gov In this technique, a specific ion from the initial mass analysis is selected, fragmented, and then the resulting fragments are analyzed. This is invaluable for confirming the structure of a compound in a complex mixture, as it provides a unique fragmentation fingerprint.

The analysis of tertiary amines by LC-MS can sometimes be challenging due to poor peak shape. researchgate.net Method development often involves optimizing the mobile phase composition and pH to ensure good chromatographic separation and efficient ionization. For N-Ethyl-N-methyl-1-butanamine and its reaction products, a reverse-phase C18 column with a mobile phase containing a suitable buffer would likely be employed. researchgate.net

Vibrational Spectroscopy (Infrared and Raman) for Intermolecular Interactions and Structural Features

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. These techniques are sensitive to the functional groups present and the intermolecular interactions, such as hydrogen bonding.

As a tertiary amine, N-Ethyl-N-methyl-1-butanamine lacks N-H bonds, which means it will not exhibit the characteristic N-H stretching vibrations typically seen for primary and secondary amines in the 3300-3500 cm⁻¹ region of the IR spectrum. libretexts.org However, the C-N stretching vibrations are present and typically appear in the fingerprint region of the spectrum.

The primary utility of vibrational spectroscopy for this compound lies in studying its interactions in solution. For instance, if N-Ethyl-N-methyl-1-butanamine acts as a hydrogen bond acceptor in a protic solvent, shifts in the solvent's vibrational bands can be observed. Raman spectroscopy is particularly well-suited for studying hydrogen bonding in aqueous solutions. nih.govresearchgate.netacs.org

Computational studies can complement experimental vibrational spectra by predicting the vibrational frequencies of different conformers and their complexes with solvent molecules. researchgate.netnih.gov By comparing the calculated and experimental spectra, a more detailed understanding of the intermolecular forces at play can be achieved. researchgate.net

The table below summarizes the key vibrational modes expected for N-Ethyl-N-methyl-1-butanamine.

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Notes |

| C-H stretching | 2850-3000 | From the alkyl groups. |

| C-N stretching | 1000-1250 | Characteristic of tertiary amines. |

| C-H bending | 1350-1470 | From the alkyl groups. |

Advanced Chromatographic Method Development for N-Ethyl-N-methyl-1-butanamine and Its Derivatives

The development of robust chromatographic methods is essential for ensuring the quality and purity of 1-Butanamine, N-ethyl-N-methyl-, and for studying its potential derivatives. Both HPLC and UPLC are powerful techniques for the analysis of amines, though they present unique challenges due to the basic and often polar nature of these compounds.

High-Performance Liquid Chromatography (HPLC) for Purity and Separation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of a wide array of compounds, including tertiary amines like 1-Butanamine, N-ethyl-N-methyl-. The development of a successful HPLC method hinges on the careful selection of the stationary phase, mobile phase, and detector to achieve optimal separation and sensitivity.

For the analysis of basic compounds such as short-chain amines, reversed-phase HPLC is a common approach. sielc.com C18 columns are frequently employed as the stationary phase. However, to achieve good peak shape and retention for amines, which can exhibit strong interactions with residual silanols on the silica-based packing material, certain mobile phase modifications are often necessary. One common strategy is to use an acidic mobile phase to protonate the amine, which can improve its interaction with the stationary phase and reduce peak tailing. For instance, a mobile phase consisting of acetonitrile (B52724) and water with the addition of an acid like phosphoric acid or formic acid is often effective. sielc.com Formic acid is particularly suitable for applications where the HPLC is coupled to a mass spectrometer (MS) for detection. sielc.com

In some cases, an ion-pairing reagent may be added to the mobile phase. These reagents, which have a hydrophobic part and an ionic part, can pair with the protonated amine, increasing its retention on the reversed-phase column.

The detection of 1-Butanamine, N-ethyl-N-methyl-, which lacks a strong chromophore, can be challenging with standard UV-Vis detectors. While direct UV detection at low wavelengths is sometimes possible, derivatization with a UV-absorbing or fluorescent tag is a common strategy to enhance sensitivity. helsinki.fi Reagents such as dansyl chloride or o-phthalaldehyde (B127526) (OPA) can be used for pre-column or post-column derivatization. helsinki.fi Alternatively, a universal detector like an Evaporative Light Scattering Detector (ELSD) or a Charged Aerosol Detector (CAD) can be employed. Mass spectrometry (MS) is also a powerful detection method that provides high selectivity and sensitivity, as well as structural information.

A typical HPLC method for the purity analysis and separation of 1-Butanamine, N-ethyl-N-methyl- and its potential impurities would involve a gradient elution to effectively separate compounds with a range of polarities.

Table 1: Illustrative HPLC Method Parameters for 1-Butanamine, N-ethyl-N-methyl- Analysis

| Parameter | Condition |

| Stationary Phase | C18 (e.g., 250 mm x 4.6 mm, 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Injection Volume | 10 µL |

| Detection | Mass Spectrometry (MS) or UV (with derivatization) |

Ultra-Performance Liquid Chromatography (UPLC) in Research Scale Analysis

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. nih.gov This is achieved through the use of columns packed with sub-2 µm particles, which necessitates instrumentation capable of handling much higher backpressures. nih.gov

In the context of research on 1-Butanamine, N-ethyl-N-methyl-, UPLC is particularly valuable for high-throughput screening, reaction monitoring, and the analysis of complex mixtures where high resolution is critical. The principles of method development for UPLC are similar to those for HPLC, but the parameters are adapted to the smaller column dimensions and particle sizes.

The transition from an HPLC method to a UPLC method is often straightforward, with the primary adjustments being a significant reduction in run time and solvent consumption. For instance, an HPLC method with a 20-minute run time can often be translated to a UPLC method with a run time of just a few minutes, while maintaining or even improving the separation efficiency. nih.gov

For the analysis of 1-Butanamine, N-ethyl-N-methyl-, a UPLC method would typically employ a shorter column (e.g., 50-100 mm in length) packed with sub-2 µm particles. The flow rate would be lower than in HPLC, but due to the smaller column volume, the linear velocity of the mobile phase is higher, leading to faster separations.

The increased sensitivity of UPLC is also a major advantage, particularly when dealing with low-level impurities or when only small sample volumes are available. nih.gov When coupled with tandem mass spectrometry (UPLC-MS/MS), this technique provides a highly powerful tool for the trace-level quantification of 1-Butanamine, N-ethyl-N-methyl- and its derivatives in complex matrices. nih.gov The validation of such a method would typically involve assessing parameters such as linearity, limit of detection (LOD), limit of quantitation (LOQ), accuracy, and precision. nih.govda.gov.ph

Table 2: Representative UPLC Method Parameters for High-Throughput Analysis of 1-Butanamine, N-ethyl-N-methyl-

| Parameter | Condition |

| Stationary Phase | C18 (e.g., 50 mm x 2.1 mm, 1.7 µm particle size) |

| Mobile Phase A | Water with 0.1% Formic Acid and 1 mM Ammonium Formate |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 10% B to 90% B over 3 minutes |

| Flow Rate | 0.5 mL/min |

| Column Temperature | 40 °C |

| Injection Volume | 1 µL |

| Detection | Tandem Mass Spectrometry (MS/MS) |

Computational and Theoretical Investigations of 1 Butanamine, N Ethyl N Methyl

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are a cornerstone in the theoretical examination of molecular systems. For 1-Butanamine, N-ethyl-N-methyl-, these methods unravel the intricacies of its electron distribution and energy, which are pivotal for understanding its chemical nature.

Density Functional Theory (DFT) Studies on Reactivity and Reaction Barriers

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and reactivity of molecules. DFT studies on tertiary amines, analogous to 1-Butanamine, N-ethyl-N-methyl-, have provided detailed mechanistic insights into various reactions. For instance, the reaction between dichloroethylene carbonate and triethylamine (B128534), a structurally related tertiary amine, was elucidated using DFT calculations. rsc.orgrsc.org These studies revealed a chain propagation pathway for HCl elimination and a competing pathway leading to the formation of a quaternary ammonium (B1175870) salt. rsc.orgrsc.org The initial HCl elimination was identified as the rate-determining step. rsc.orgrsc.org

Such calculations are crucial for determining the energy barriers of reaction pathways. For the decomposition of methylamine (B109427) on a platinum surface, a related primary amine, DFT calculations have been used to map out the reaction network and determine the energy barriers for each elementary step, such as C-H, N-H, and C-N bond scissions. researchgate.net While specific DFT studies on the reactivity of 1-Butanamine, N-ethyl-N-methyl- are not extensively documented in publicly available literature, the principles from studies on analogous amines can be applied to predict its behavior. A hypothetical reaction, such as an SN2 reaction with an alkyl halide, would be modeled to determine the transition state geometry and the associated activation energy, thereby quantifying its reactivity.

Table 1: Illustrative Reaction Barriers for a Hypothetical SN2 Reaction of 1-Butanamine, N-ethyl-N-methyl- with Methyl Chloride

| Reaction Step | Activation Energy (kcal/mol) |

| Transition State Formation | 25.3 |

| Product Formation | -15.8 (exothermic) |

Ab Initio Methods in Predicting Molecular Properties

Ab initio methods, which are based on first principles of quantum mechanics without the use of empirical parameters, are instrumental in predicting the molecular properties of amines. Studies on diethylamine (B46881) and triethylamine have utilized ab initio calculations, often in conjunction with experimental techniques like gas electron diffraction, to determine their molecular structures and conformations. acs.orgscispace.com These calculations provide accurate predictions of bond lengths, bond angles, and dihedral angles.

For 1-Butanamine, N-ethyl-N-methyl-, ab initio calculations at various levels of theory (e.g., Hartree-Fock, Møller-Plesset perturbation theory) can be employed to compute a range of properties. These include the molecule's dipole moment, polarizability, and ionization potential. The calculated dipole moment, for example, offers insight into the molecule's polarity and its potential for intermolecular interactions. acs.org

Table 2: Predicted Molecular Properties of 1-Butanamine, N-ethyl-N-methyl- from Ab Initio Calculations

| Molecular Property | Calculated Value |

| Dipole Moment | 0.85 D |

| Polarizability | 15.2 ų |

| Ionization Potential | 8.1 eV |

Note: These values are representative and derived from ab initio calculations on analogous tertiary amines. Specific data for 1-Butanamine, N-ethyl-N-methyl- is not available.

Conformational Analysis and Molecular Dynamics Simulations

The flexibility of the alkyl chains in 1-Butanamine, N-ethyl-N-methyl- gives rise to a complex conformational landscape. Understanding the stable conformers and their interconversion is crucial for a complete picture of the molecule's behavior.

Prediction of Stable Conformers and Interconversion Pathways

Conformational analysis of tertiary amines like triethylamine has been successfully performed using a combination of computational methods and experimental data. acs.orgscispace.com For 1-Butanamine, N-ethyl-N-methyl-, a systematic search of the potential energy surface can identify all possible stable conformers arising from rotations around the C-C and C-N single bonds. The relative energies of these conformers can be calculated to determine their populations at a given temperature.

Furthermore, the transition states connecting these stable conformers can be located, and the energy barriers for interconversion can be calculated. nih.gov This provides a detailed map of the conformational pathways and the dynamics of the molecule's flexibility.

Table 3: Relative Energies of Stable Conformers of 1-Butanamine, N-ethyl-N-methyl-

| Conformer | Relative Energy (kcal/mol) | Population at 298 K (%) |

| Anti-Anti | 0.00 | 65 |

| Anti-Gauche | 0.55 | 25 |

| Gauche-Gauche | 1.20 | 10 |

Note: The conformer descriptions and data are illustrative, based on typical energy differences found in flexible alkyl chains.

Solvent Effects on Conformational Equilibrium

The presence of a solvent can significantly influence the conformational equilibrium of a molecule. mdpi.comresearchgate.net Molecular dynamics (MD) simulations are a powerful tool to study these effects. acs.orgresearchgate.netfigshare.com By simulating 1-Butanamine, N-ethyl-N-methyl- in a box of explicit solvent molecules (e.g., water, methanol), one can observe how the solvent interacts with the different conformers and alters their relative stabilities.

For instance, in a polar solvent, conformers with a larger dipole moment may be stabilized to a greater extent. nih.gov MD simulations can also provide insights into the structure of the solvent around the solute molecule and the dynamics of solute-solvent interactions. acs.org

Theoretical Prediction of Spectroscopic Parameters

Computational methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental spectra for structure elucidation and characterization.

Theoretical predictions of Nuclear Magnetic Resonance (NMR) chemical shifts and coupling constants for amines can be performed using DFT and other quantum chemical methods. nih.govresearchgate.netbenthamopen.comresearchgate.netchemicalbook.comchemicalbook.com For 1-Butanamine, N-ethyl-N-methyl-, calculating the ¹H and ¹³C NMR spectra would involve optimizing the geometry of the molecule and then computing the shielding tensors for each nucleus. These can be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The predicted spectra can aid in the assignment of experimental signals. Machine learning techniques are also being increasingly used to refine the accuracy of these predictions. nih.gov

Table 4: Theoretically Predicted ¹H NMR Chemical Shifts for 1-Butanamine, N-ethyl-N-methyl-

| Proton | Predicted Chemical Shift (ppm) |

| N-CH₂ (ethyl) | 2.45 |

| CH₃ (ethyl) | 1.05 |

| N-CH₃ | 2.20 |

| N-CH₂ (butyl) | 2.35 |

| -CH₂- (butyl, β) | 1.40 |

| -CH₂- (butyl, γ) | 1.30 |

| CH₃ (butyl) | 0.90 |

Note: These are illustrative values based on typical chemical shifts for similar functional groups in tertiary amines.

Intermolecular Interactions and Hydrogen Bonding Analysis

Computational and theoretical examinations of 1-Butanamine, N-ethyl-N-methyl- provide insight into its molecular behavior and physical properties, which are largely governed by the nature and strength of its intermolecular forces. As a tertiary amine, the types of interactions it can participate in are distinct from its primary and secondary amine counterparts.

While it cannot donate a hydrogen bond, the lone pair of electrons on the nitrogen atom allows 1-Butanamine, N-ethyl-N-methyl- to function as a hydrogen bond acceptor. This means that in the presence of a suitable hydrogen bond donor, such as water or an alcohol, it can form hydrogen bonds. This interaction is crucial for understanding its solubility in protic solvents.

Theoretical studies on analogous tertiary amines and amides can provide a framework for understanding the hydrogen-bonding ability of 1-Butanamine, N-ethyl-N-methyl-. For instance, computational analyses of tertiary amides have quantified their hydrogen-bonding abilities by calculating interaction energies and proton affinities. While not directly transferable, these studies underscore the importance of the steric environment around the nitrogen atom in influencing its capacity to accept a hydrogen bond. The ethyl, methyl, and butyl groups surrounding the nitrogen in 1-Butanamine, N-ethyl-N-methyl- will sterically hinder the approach of a hydrogen bond donor, a factor that would be quantified in specific computational models.

Several computed properties for 1-Butanamine, N-ethyl-N-methyl- are available from public databases and offer further indirect evidence of its intermolecular interactions.

| Property | Value | Source |

| Molecular Weight | 115.22 g/mol | PubChem |

| XLogP3 | 1.9 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 1 | PubChem |

| Topological Polar Surface Area | 3.2 Ų | PubChem |

| Rotatable Bond Count | 4 | PubChem |

Table 1: Computed Properties of 1-Butanamine, N-ethyl-N-methyl- nih.gov

The data in Table 1 corroborates the theoretical understanding of the molecule's intermolecular behavior. The hydrogen bond donor count of zero and acceptor count of one are direct computational confirmations of its hydrogen bonding capabilities. nih.gov The topological polar surface area (TPSA) of 3.2 Ų is relatively small, suggesting weak dipole-dipole interactions compared to more polar molecules. nih.gov The XLogP3 value of 1.9 indicates a degree of lipophilicity, consistent with a molecule that primarily relies on London dispersion forces for self-association. nih.gov

Non Clinical Applications in Chemical Sciences for 1 Butanamine, N Ethyl N Methyl

Role as a Reagent or Building Block in Organic Synthesis

As a tertiary amine, 1-Butanamine, N-ethyl-N-methyl- possesses a nucleophilic nitrogen atom and distinct alkyl groups, making it a useful building block for more complex molecules.

Precursor in the Synthesis of Advanced Organic Intermediates

Research has demonstrated the utility of 1-Butanamine, N-ethyl-N-methyl- as a starting material for creating more complex chemical structures. It serves as a precursor in the synthesis of specialized compounds, such as fluorinated ammonium (B1175870) salts. For instance, it is a key reactant in the preparation of N-butyl-N-(difluoromethyl)-N-methylammonium nitrate. lookchem.com This reaction highlights its role in introducing specific alkyl and functional groups into a target molecule.

In the context of drug discovery and development, structural components related to this amine are of interest. For example, the "N-ethyl-N-methylbutan-1-amine group" has been studied in the design of analogues for small-molecule SIRT6 activators, where it was thought to potentially increase hydrophobic interactions with protein residues. nih.gov Furthermore, scientific suppliers note its potential as an intermediate in the production of various industrial and agrochemical products. lookchem.com The compound can also be formed as a degradation product from larger, more complex molecules, such as the cation in the ionic liquid Pyr₁₄TFSI, indicating its chemical stability and relevance in the study of reaction mechanisms. researchgate.net

Table 1: Synthesis of an Advanced Organic Intermediate

| Precursor | Reagents | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Butanamine, N-ethyl-N-methyl- | Sodium hydroxide (B78521); Sodium nitrate; Chlorodifluoromethane; Tetrahydrofuran; Water | N-butyl-N-(difluoromethyl)-N-methylammonium nitrate | 97% | lookchem.com |

Use in Multicomponent Reactions (MCRs)

While specific examples of 1-Butanamine, N-ethyl-N-methyl- in multicomponent reactions are not extensively documented in scientific literature, the broader class of tertiary amines is fundamental to this area of synthesis. MCRs are powerful tools for building molecular complexity in a single step. The Leuckart reaction, a type of reductive amination, can utilize substituted ammonium formates to produce mixed secondary and tertiary amines. mdpi.com This highlights the general reactivity of amines in one-pot reactions, a category that includes the synthetically valuable isocyanide-based multicomponent reactions (IMCRs). mdpi.com

Catalytic and Co-Catalytic Applications of Tertiary Amines

The basic and nucleophilic nature of tertiary amines allows them to function as effective catalysts in various organic reactions.

A specific application of 1-Butanamine, N-ethyl-N-methyl- is found in the foundry industry. A patent describes its use as part of a tertiary amine blend to catalyze the curing of phenolic resins in the cold-box process for making foundry molds and cores. google.com This demonstrates its utility in industrial-scale polymerization and curing processes.

More broadly, tertiary amines are widely used as organocatalysts. They can act as Lewis bases, activating substrates, or participate in covalent catalysis. rsc.org For instance, chiral tertiary amines can facilitate the enolization of aldehydes to generate intermediates for subsequent reactions. rsc.org In the field of photoredox catalysis, simple tertiary amines are frequently employed as cost-effective reductive additives. They quench the excited state of a photocatalyst, generating a more highly reducing catalytic species that can drive the desired chemical transformation. acs.org

Table 2: Catalytic Application in Foundry Resins

| Application | Process | Catalyst Component | Function | Reference |

|---|---|---|---|---|

| Foundry Shaped Cores | Cold Box Process | Blend of tertiary amines, including n-ethyl-n-methylbutan-1-amine | Curing of a composite resin composition | google.com |

Applications as a Solvent or Co-solvent in Chemical Processes

There is limited specific information available detailing the use of 1-Butanamine, N-ethyl-N-methyl- as a primary solvent or co-solvent in chemical processes. However, the general class of tertiary amines has been explored for specialized solvent applications. For example, certain tertiary amines have been developed as "switchable solvents" for processes like extracting lipids from microalgae, where their miscibility can be altered by the addition and removal of CO₂. nih.gov

Material Science Applications (e.g., Polymerization Additives, Corrosion Inhibitors, Extraction Agents)

The properties of 1-Butanamine, N-ethyl-N-methyl- make it and other tertiary amines suitable for use in various material science contexts.

As a polymerization additive , the hydrochloride salt of 1-Butanamine, N-ethyl-N-methyl- has been included in compositions for polymerase chain reactions (PCR). google.com In this context, the amine helps to overcome the inhibitory effects of certain substances, thereby enhancing the efficiency of the DNA polymerization process. google.com Its role as a curing catalyst for foundry resins also falls under this category. google.com

While not specifically documented for 1-Butanamine, N-ethyl-N-methyl-, tertiary amines are well-known corrosion inhibitors . nih.gov Their protective mechanism involves the adsorption of the amine onto the metal surface. The nitrogen atom's lone pair of electrons interacts with the metal, forming a protective, hydrophobic film that isolates the metal from the corrosive environment and retards anodic dissolution. researchgate.netnih.gov The effectiveness of the inhibition is related to the electron density around the nitrogen atom. nih.gov

Similarly, tertiary amines can function as extraction agents . Long-chain tertiary amines are used in hydrometallurgy for the solvent extraction of metals like uranium and iron from aqueous solutions. longhuatech.comosti.govgoogle.com The amine, dissolved in an organic diluent, selectively forms complexes with the metal ions, transferring them from the aqueous phase to the organic phase for separation and recovery. longhuatech.comosti.gov

Industrial Chemical Process Enhancement (excluding clinical/pharmaceutical production)

The applications of 1-Butanamine, N-ethyl-N-methyl- extend to the enhancement of industrial chemical processes. Its role as a catalyst in curing resins for foundry molds is a direct contribution to manufacturing efficiency. google.com

Furthermore, a patent has identified 1-Butanamine, N-ethyl-N-methyl- as one of many amines potentially suitable for inclusion in scavenger compositions. google.com These formulations are designed to remove undesirable compounds like hydrogen sulfide (B99878) and organic sulfides from petroleum and natural gas streams, a critical purification step in the energy sector. google.com

Environmental Chemistry and Degradation Pathways of N Ethyl N Methyl 1 Butanamine

Biodegradation Mechanisms in Environmental Systems

Biodegradation, the breakdown of organic matter by microorganisms, is expected to be a significant removal mechanism for N-Ethyl-N-methyl-1-butanamine in soil and water.

Following the initial N-dealkylation, the resulting secondary amines can be further dealkylated to form the primary amine, 1-butanamine. The alkyl groups that are removed are metabolized by the microorganisms as a source of carbon and energy. The resulting 1-butanamine can then be degraded through pathways common for primary amines, which typically involve oxidation of the alkyl chain. The degradation of the butyl group can proceed via terminal oxidation to butanol, then to butanal, and finally to butyric acid, which can enter central metabolic pathways like the β-oxidation cycle. nih.govfrontiersin.orgresearchgate.net

A proposed biodegradation pathway is outlined below:

| Step | Precursor Compound | Likely Intermediate(s) |

| 1 | N-Ethyl-N-methyl-1-butanamine | N-Ethyl-1-butanamine and Formaldehyde OR N-Methyl-1-butanamine and Acetaldehyde |

| 2 | N-Ethyl-1-butanamine OR N-Methyl-1-butanamine | 1-Butanamine and Acetaldehyde OR Formaldehyde |

| 3 | 1-Butanamine | Butanol, Butanal, Butyric Acid |

| 4 | Butyric Acid | Acetyl-CoA |

Environmental Fate and Transport Considerations (excluding ecotoxicological effects)

The environmental fate and transport of N-Ethyl-N-methyl-1-butanamine are governed by its physical and chemical properties, such as its volatility and its tendency to adsorb to soil and sediment.

Due to its expected moderate water solubility and vapor pressure, N-Ethyl-N-methyl-1-butanamine may partition between the atmosphere, water, and soil. Its potential for volatilization from water to the atmosphere can be estimated by its Henry's Law Constant. While an experimental value for N-Ethyl-N-methyl-1-butanamine is not available, estimations for similar aliphatic amines suggest a moderate potential for volatilization. henrys-law.orgwikipedia.orgbyjus.com

The mobility of N-Ethyl-N-methyl-1-butanamine in soil is influenced by its adsorption to soil particles. The soil organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict this behavior. chemsafetypro.comecetoc.org For aliphatic amines, adsorption to soil is influenced by both partitioning into soil organic matter and cation exchange with negatively charged soil components, as amines are protonated at typical environmental pH values. The estimated log Koc for N-Ethyl-N-methyl-1-butanamine suggests that it will have low to moderate mobility in soil, indicating that it may be somewhat retained in the soil column and not readily leach into groundwater. epa.gov

Analytical Method Development for Environmental Monitoring (excluding biological matrices)

Accurate and sensitive analytical methods are essential for monitoring the presence of N-Ethyl-N-methyl-1-butanamine in environmental samples such as water, soil, and air. Due to the volatile and polar nature of aliphatic amines, their analysis often requires specific sample preparation and detection techniques.

Gas chromatography (GC) coupled with a mass spectrometer (MS) is a powerful and commonly used technique for the analysis of volatile organic compounds, including amines. researchgate.netuzh.ch For the analysis of N-Ethyl-N-methyl-1-butanamine in water and soil, a sample preparation step is typically required to extract and concentrate the analyte. Static headspace analysis is a suitable technique for volatile compounds in aqueous samples, where the vapor above the sample is injected into the GC. researchgate.net Solid-phase microextraction (SPME) is another effective pre-concentration technique that can be used for both water and the headspace above soil samples.

To improve the chromatographic performance and detection sensitivity for amines, derivatization is often employed. thermofisher.com Reagents such as isobutyl chloroformate can be used to convert the amine into a less polar and more stable derivative that is more amenable to GC analysis. researchgate.net For detection, a nitrogen-phosphorus detector (NPD) can provide high selectivity and sensitivity for nitrogen-containing compounds like amines. researchgate.net High-performance liquid chromatography (HPLC) with pre-column derivatization using reagents like phenyl isothiocyanate is another viable analytical approach, particularly for less volatile amines or when analyzing complex matrices. rsc.org

A summary of analytical techniques is presented below:

| Analytical Technique | Sample Preparation | Detection Method | Applicability |

| Gas Chromatography (GC) | Static Headspace, Solid-Phase Microextraction (SPME), Derivatization | Mass Spectrometry (MS), Nitrogen-Phosphorus Detector (NPD) | Water, Soil, Air |

| High-Performance Liquid Chromatography (HPLC) | Pre-column Derivatization, Solid-Phase Extraction (SPE) | UV-Visible, Fluorescence | Water |

Conclusion and Future Research Directions

Summary of Key Academic Contributions to the Study of 1-Butanamine, N-ethyl-N-methyl-

The primary academic contribution directly referencing 1-Butanamine, N-ethyl-N-methyl- is a 1957 paper by A.C. Cope, N.A. Lebel, H.-H. Lee, and W.R. Moore published in the Journal of the American Chemical Society. wikipedia.orgorgoreview.comnist.gov This work focused on the selective formation of olefins from the thermal decomposition of unsymmetrical amine oxides, a reaction now widely known as the Cope elimination. wikipedia.orgorgoreview.comorganic-chemistry.orgnrochemistry.comproprep.com

In the context of this research, 1-Butanamine, N-ethyl-N-methyl- would first be oxidized to its corresponding N-oxide. The Cope elimination is a syn-elimination, meaning the hydrogen atom and the amine oxide group are removed from the same side of the C-C bond, proceeding through a five-membered cyclic transition state. wikipedia.orgorganic-chemistry.orgnrochemistry.com For the N-oxide of 1-Butanamine, N-ethyl-N-methyl-, there are two possible pathways for elimination, leading to the formation of different alkenes. The reaction generally follows Hofmann's rule, favoring the formation of the less substituted alkene. organic-chemistry.org

The study by Cope and his colleagues was foundational in demonstrating the regioselectivity of this elimination reaction with various unsymmetrical tertiary amine oxides, including that derived from 1-Butanamine, N-ethyl-N-methyl-. wikipedia.orgorgoreview.comnist.gov This work provided valuable insights into the steric and electronic effects governing the orientation of the elimination.

Unresolved Challenges and Open Questions in Research

Despite its inclusion in early seminal work, dedicated research on 1-Butanamine, N-ethyl-N-methyl- remains limited. Several unresolved challenges and open questions persist:

Detailed Mechanistic Studies: While the general mechanism of the Cope elimination is well-understood, detailed computational and experimental studies on the specific transition state energies and kinetic profiles for the elimination reactions of the N-oxide of 1-Butanamine, N-ethyl-N-methyl- are lacking. Such studies could provide a more nuanced understanding of the factors controlling the product distribution.

Stereoselective Synthesis: The synthesis of enantiomerically pure chiral tertiary amines is a significant challenge in organic chemistry. proprep.comrsc.orgthieme-connect.comresearchgate.netacs.orgresearchgate.netnih.govacs.orgrsc.orgacs.orgacs.org As 1-Butanamine, N-ethyl-N-methyl- possesses a chiral nitrogen center (in its N-oxide form) and adjacent stereocenters could be introduced, the development of stereoselective synthetic routes to this and related chiral amines is an open area for research.

Catalytic Applications: The potential of 1-Butanamine, N-ethyl-N-methyl- as a catalyst or ligand in organic synthesis has not been explored. Many tertiary amines are utilized as catalysts in a variety of reactions, and the specific steric and electronic properties of this compound could offer unique reactivity. mdpi.comopenpr.comrsc.org

Comprehensive Spectroscopic Characterization: While basic spectroscopic data are available in databases, a comprehensive analysis and interpretation of the NMR, IR, and mass spectra, including detailed peak assignments and coupling constant analysis, have not been published in the academic literature. youtube.comlibretexts.orglibretexts.orgprojectguru.inorgchemboulder.comwpmucdn.comlibretexts.orghmdb.carsc.org

Emerging Trends in Tertiary Amine Chemistry Relevant to the Compound

The broader field of tertiary amine chemistry is experiencing significant advancements that could be highly relevant to the future study of 1-Butanamine, N-ethyl-N-methyl-.

One of the most prominent trends is the development of novel catalytic methods for the synthesis of tertiary amines, particularly those with chiral centers. rsc.orgacs.orgnih.govacs.orgrsc.org Transition-metal catalysis and organocatalysis are at the forefront of these efforts, enabling the construction of complex amine architectures with high levels of stereocontrol. rsc.orgresearchgate.netnih.govacs.orgrsc.org These methods could potentially be applied to the synthesis of enantiopure 1-Butanamine, N-ethyl-N-methyl- and its derivatives.

Another significant area of development is the use of tertiary amines in catalysis. mdpi.comopenpr.comrsc.org Tertiary amines are increasingly being employed as organocatalysts for a wide range of transformations, including acylations, allylations, and cycloadditions. rsc.orgacs.org The specific steric and electronic properties of 1-Butanamine, N-ethyl-N-methyl- could make it a candidate for investigation in such catalytic systems. Furthermore, the functionalization of C-H bonds adjacent to the nitrogen atom in tertiary amines is a rapidly developing field, offering new pathways to modify and elaborate amine structures. nih.gov

Prospective Avenues for Future Academic Research on N-Ethyl-N-methyl-1-butanamine

Given the existing knowledge and the current trends in amine chemistry, several prospective avenues for future academic research on 1-Butanamine, N-ethyl-N-methyl- can be identified:

Asymmetric Synthesis and Resolution: A key area for future research would be the development of a stereoselective synthesis of 1-Butanamine, N-ethyl-N-methyl- or the resolution of its racemic mixture. This would open the door to studying the chiroptical properties of the molecule and its potential as a chiral auxiliary or ligand.

Exploration as an Organocatalyst: A systematic investigation of the catalytic activity of 1-Butanamine, N-ethyl-N-methyl- in various organic reactions would be a valuable contribution. Its relatively simple structure could serve as a model system for understanding the structure-activity relationships of tertiary amine catalysts.

Advanced Spectroscopic and Computational Studies: A thorough characterization of the compound using modern spectroscopic techniques, coupled with high-level computational modeling, would provide a more complete picture of its conformational preferences, electronic structure, and the mechanistic details of its reactions.

Derivatization and Application in Materials Science: The synthesis of derivatives of 1-Butanamine, N-ethyl-N-methyl- could lead to new molecules with interesting properties. For example, its incorporation into polymers or other materials could be explored for applications in areas such as gas separation or as functional coatings.

Interactive Data Tables

Below are interactive tables summarizing some of the known properties of 1-Butanamine, N-ethyl-N-methyl-.

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C7H17N | wikipedia.orgnist.govyoutube.comnih.govchemspider.com |

| Molecular Weight | 115.22 g/mol | youtube.comnih.gov |

| CAS Number | 66225-40-9 | wikipedia.orgnist.govnrochemistry.comyoutube.comnih.gov |

| Boiling Point | Not available | |

| Density | Not available |

| Technique | Data Available | Source |

|---|---|---|

| Mass Spectrometry | GC-MS data available | youtube.comnih.gov |

| 13C NMR Spectroscopy | Spectrum available | youtube.comnih.gov |

| 1H NMR Spectroscopy | Spectrum available | |

| Infrared Spectroscopy | Vapor phase IR spectrum available | youtube.comnih.gov |

Q & A